N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)pyrazine-2-carboxamide
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Overview
Description
N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)pyrazine-2-carboxamide is a complex organic compound that features a combination of furan, pyrazole, and pyrazine rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)pyrazine-2-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Attachment of the furan ring: This step might involve a coupling reaction, such as a Suzuki or Heck reaction.
Formation of the pyrazine ring: This can be synthesized through cyclization reactions involving appropriate precursors.
Final assembly: The final compound is formed by coupling the intermediate products under specific conditions, such as using coupling agents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.
Reduction: Reduction reactions could target the pyrazine ring, potentially leading to dihydropyrazine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the rings, depending on the substituents and conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various substituted derivatives of the original compound.
Scientific Research Applications
N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)pyrazine-2-carboxamide may have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structure.
Industry: Possible applications in materials science or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(3-(furan-2-yl)-1H-pyrazol-5-yl)pyrazine-2-carboxamide: Lacks the hydroxyethyl group.
N-(3-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-5-yl)pyrazine-2-carboxamide: Contains a methoxyethyl group instead of hydroxyethyl.
Uniqueness
The presence of the hydroxyethyl group in N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)pyrazine-2-carboxamide may confer unique properties, such as increased solubility or specific interactions with biological targets, distinguishing it from similar compounds.
Biological Activity
N-(3-(furan-2-yl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl)pyrazine-2-carboxamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features, including the presence of furan and pyrazole moieties. This article aims to provide a comprehensive overview of its biological activity, synthesis, and potential applications based on available research findings.
Structural Characteristics
The compound features a molecular formula of C14H13N3O4 and a molecular weight of approximately 287.27 g/mol. Its structure includes:
- Furan ring : Known for its reactivity and ability to participate in various chemical reactions.
- Pyrazole moiety : Often associated with biological activity, including anti-inflammatory and analgesic effects.
- Carboxamide group : Enhances solubility and may contribute to the compound's pharmacological properties.
Biological Activity
Research indicates that this compound exhibits moderate herbicidal and fungicidal activities . The biological properties are attributed to its ability to interact with specific biological targets, potentially modulating enzyme activities or receptor functions within organisms.
Table 1: Comparison of Biological Activities
Compound Name | Structural Features | Biological Activity |
---|---|---|
This compound | Furan ring, Pyrazole moiety, Carboxamide group | Moderate herbicidal and fungicidal |
5-(Furan-2-yl)-1H-pyrazole | Basic pyrazole derivative | Antimicrobial properties |
N-(3,4-dimethylphenyl)-2,5-dimethylfuran-3-carboxamide | Furan and amide groups | Antioxidant potential |
Case Studies and Research Findings
Although comprehensive studies specifically targeting this compound are scarce, related compounds have shown promising results in various assays:
- Cytotoxicity Assays : Preliminary studies on similar compounds indicate low cytotoxicity, suggesting a favorable safety profile for further development.
- Enzyme Inhibition Studies : Related pyrazole derivatives have demonstrated potential as inhibitors for enzymes such as carbonic anhydrase and urease, which could be relevant for developing therapeutic agents against various diseases .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of Intermediates : Utilizing hydrazine compounds in cyclization reactions to form the pyrazole structure.
- Coupling Reactions : Reacting the pyrazole intermediate with furan derivatives under controlled conditions to achieve the final product.
These synthetic routes often employ reagents like potassium permanganate for oxidation and coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to enhance yield and purity .
Properties
IUPAC Name |
N-[5-(furan-2-yl)-2-(2-hydroxyethyl)pyrazol-3-yl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3/c20-6-5-19-13(8-10(18-19)12-2-1-7-22-12)17-14(21)11-9-15-3-4-16-11/h1-4,7-9,20H,5-6H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBGSRYJYLWVLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN(C(=C2)NC(=O)C3=NC=CN=C3)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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